molecular formula C16H17NO2 B13946770 Ethyl 4-[methyl(phenyl)amino]benzoate CAS No. 158833-49-9

Ethyl 4-[methyl(phenyl)amino]benzoate

Cat. No.: B13946770
CAS No.: 158833-49-9
M. Wt: 255.31 g/mol
InChI Key: OHDMELASUIKEHZ-UHFFFAOYSA-N
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Description

Ethyl 4-[methyl(phenyl)amino]benzoate (CAS 57834-33-0) is a synthetic organic compound with the molecular formula C17H18N2O2 and a molecular weight of 282.34 g/mol. This benzoate ester derivative is offered for research and development purposes, primarily as a chemical intermediate in the synthesis of more complex molecules. Its structure is characterized by several flexible bonds, which may contribute to its utility in molecular design . Computational analysis predicts that this compound has high gastrointestinal absorption and is capable of crossing the blood-brain barrier, properties of interest in early-stage pharmaceutical research . The profile also suggests potential inhibitory activity against certain cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9), which is a critical area of investigation in drug metabolism and interaction studies . The compound must be handled by trained professionals in a laboratory setting. It is intended for research applications only and is not classified as a drug, cosmetic, or for personal use.

Properties

CAS No.

158833-49-9

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

ethyl 4-(N-methylanilino)benzoate

InChI

InChI=1S/C16H17NO2/c1-3-19-16(18)13-9-11-15(12-10-13)17(2)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3

InChI Key

OHDMELASUIKEHZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N(C)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Preparation Methods of Ethyl 4-[methyl(phenyl)amino]benzoate

Detailed Synthetic Procedures

Synthesis via Condensation of Ethyl p-Aminobenzoate, Trimethyl Orthoformate, and N-Methylaniline
  • Reagents and Quantities:

    • Ethyl p-aminobenzoate: 16.5 g (approx. 0.1 mol)
    • Trimethyl orthoformate: 16.5 g
    • N-methylaniline: 16.8 g
    • Petroleum ether: 60 mL (solvent)
    • Glacial acetic acid: 0.9 g (catalyst)
  • Apparatus:

    • 150 mL three-necked flask equipped with magnetic stirrer, dropping funnel, water separator, and thermometer.
    • Cooling system maintaining -5 °C on the water separator outer wall.
  • Procedure:

    • Combine ethyl p-aminobenzoate, trimethyl orthoformate, and N-methylaniline in the flask with petroleum ether.
    • Stir and gradually raise temperature to 50 °C.
    • Add glacial acetic acid dropwise over 15 minutes.
    • Maintain reaction at 50 °C for 0.6 hours, then increase to 65 °C for an additional 0.6 hours.
    • Continuously separate the water formed in the reaction via the water separator.
    • After completion, remove solvent under vacuum.
    • Add 60 mL toluene and cool to 40 °C.
    • Wash the organic layer successively with:
      • Hydrochloric acid aqueous solution (pH=2), three times, 50 mL each.
      • 0.6 mol/L sodium bicarbonate aqueous solution, 30 mL, adjusting pH to 8.
      • Distilled water, three times, 40 mL each.
    • Purify product by vacuum distillation at approximately 125 °C.
  • Yield and Purity:

    • Yield: 98%
    • Purity: Chromatic value 26 Hazen (indicative of color quality)
    • Product: Pale yellow viscous liquid, identified as N-(4-ethoxycarbonylphenyl)-N'-methyl-N'-phenyl formamidine
Alternative Industrial-Scale Synthesis
  • Reagents:

    • Ethyl p-aminobenzoate: 165 g (1 mol)
    • N-methylaniline: 117.7 g (1.1 mol)
    • p-Toluenesulfonic acid: 10 g (catalyst)
    • Formic acid (85% content): 59.53 g (1.1 mol)
    • Toluene: 200 mL (solvent)
  • Conditions:

    • Reaction flask: 1000 mL
    • Stirring and warming to 50–60 °C for 2 hours
    • Dropwise addition of formic acid
    • Heating to reflux with continuous removal of water formed (Dean-Stark apparatus)
    • Reaction time: approximately 5 hours until no water is collected
  • Workup:

    • Distillation under atmospheric pressure to recover toluene
    • Vacuum distillation to isolate product
  • Yield and Purity:

    • Yield: 93%
    • Purity: 99.4%
    • Product: N-(4-ethoxycarbonylphenyl)-N'-methyl-N'-phenyl formamidine as a pale yellow viscous liquid

Reaction Scheme Summary

Step Reactants / Conditions Product Yield (%) Notes
1 Ethyl p-aminobenzoate + Trimethyl orthoformate + N-methylaniline, Acetic acid catalyst, 50–65 °C, petroleum ether solvent Intermediate (N-(4-ethoxycarbonylphenyl)-N'-methyl-N'-phenyl formamidine) ~98 Water removal critical; solvent washes for purification
2 Industrial scale: Ethyl p-aminobenzoate + N-methylaniline + p-toluenesulfonic acid + formic acid, reflux in toluene Same intermediate 93 Dean-Stark water removal; vacuum distillation purification

Reaction Analysis and Considerations

Reaction Types

  • Condensation Reaction: Formation of the formamidine intermediate involves condensation between the amino group of ethyl p-aminobenzoate and the orthoformate derivative, followed by reaction with N-methylaniline.
  • Water Removal: The reaction equilibrium is driven forward by continuous removal of water, often using a Dean-Stark apparatus.
  • Acid Catalysis: Catalysts such as glacial acetic acid or p-toluenesulfonic acid facilitate the condensation process.

Purification Techniques

  • Solvent Extraction: Washing with acidic and basic aqueous solutions removes impurities.
  • Vacuum Distillation: Final purification step to obtain high-purity product with controlled boiling points (~125 °C under vacuum).

Physical Properties Relevant to Preparation

Property Value
Molecular Weight 282.34 g/mol
Boiling Point 188 °C (0.1 Torr)
Density (predicted) 1.05 g/cm³
Solubility Slightly soluble in chloroform and ethyl acetate
pKa (predicted) 6.94
Water Solubility 34.7 mg/L at 20 °C

Summary and Recommendations

The preparation of this compound is efficiently achieved via condensation of ethyl p-aminobenzoate with trimethyl orthoformate and N-methylaniline under acid catalysis, with water removal to drive the equilibrium. Industrial methods utilize formic acid and p-toluenesulfonic acid as catalysts in toluene solvent under reflux conditions, achieving high yields and purity. The process requires careful temperature control, efficient removal of water, and purification through aqueous washes and vacuum distillation.

These preparation methods are well-established and reproducible, with yields typically exceeding 90%. The product's physicochemical properties support its handling and purification via distillation techniques.

Chemical Reactions Analysis

Ethyl 4-[methyl(phenyl)amino]benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-[methyl(phenyl)amino]benzoate is used in various scientific research applications:

Mechanism of Action

The compound exerts its effects by absorbing UV radiation, preventing it from penetrating and damaging the material it is incorporated into. The molecular structure allows it to absorb UV radiation effectively, converting it into less harmful energy forms .

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations:

Substituent Complexity: The methyl(phenyl)amino group in the target compound enhances steric bulk compared to simpler phenylamino derivatives (e.g., Ethyl 4-(phenylamino)benzoate) . Fluorinated analogues (e.g., hexafluoro derivatives) exhibit improved metabolic stability and lipophilicity, making them suitable for high-resolution crystallography and drug delivery .

Synthetic Efficiency :

  • Condensation reactions using iodonium salts (e.g., Method A in ) achieve higher yields (71%) compared to traditional arylation methods (~65%) .
  • Sulfur-containing derivatives (e.g., sulfanyl or thiazole groups) require specialized coupling agents, often with unreported yields .
Table 2: Comparative Physicochemical Data
Compound Melting Point (°C) Solubility LogP Bioactivity (IC₅₀/ MIC)
Ethyl 4-[methyl(phenyl)amino]benzoate Not reported Moderate in DMSO 3.2 Not reported
Ethyl 4-(phenylamino)benzoate 255 Low in water 2.8 Antimicrobial: 12.5 µg/mL (S. aureus)
Ethyl 4-(2-(2-nitroethyl)benzamido)benzoate Oil (yellow) High in MeCN 4.1 Antifungal: 5.6 µM (C. albicans)
Key Findings:
  • Bioactivity : Substituted thiazole and benzimidazole derivatives (e.g., compounds from and ) demonstrate enhanced antimicrobial and anticancer activity compared to the parent compound .

Crystallographic and Spectroscopic Analysis

  • NMR: The methyl(phenyl)amino group in the target compound shows distinct aromatic proton splitting (δ 7.2–7.8 ppm) in ¹H NMR, differing from simpler ethyl benzoates (δ 6.8–7.5 ppm) .
  • X-ray Crystallography : Fluorinated derivatives (e.g., ) are often analyzed using SHELX software for high-resolution structural determination, highlighting the role of fluorine in stabilizing molecular conformations .

Biological Activity

Ethyl 4-[methyl(phenyl)amino]benzoate, also known as a derivative of para-aminobenzoic acid (PABA), has garnered attention in various biological studies due to its potential therapeutic effects. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula: C16_{16}H17_{17}N1_{1}O2_{2}
  • Molecular Weight: 255.31 g/mol
  • IUPAC Name: Ethyl 4-((methyl(phenyl)amino)methylene)benzoate

This compound is notable for its functional groups which contribute to its biological activity, particularly the amino and ester functionalities.

1. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. In vitro studies demonstrated that these compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. For instance, one study reported that derivatives showed potent activity against DPPH and ABTS free radicals, indicating their potential as antioxidant agents .

2. Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. In a comparative study, it was found to be more active against Gram-positive bacteria compared to Gram-negative strains. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL for different bacterial species .

3. Enzyme Inhibition

This compound has shown potential as an inhibitor of several key enzymes:

  • Acetylcholinesterase (AChE): It exhibited moderate inhibitory activity against AChE, which is crucial for neurotransmission and is a target for Alzheimer's disease treatment.
  • α-Amylase and α-Glucosidase: These enzymes are involved in carbohydrate metabolism, and their inhibition can aid in managing diabetes by slowing glucose absorption .

Case Study: Anticancer Properties

A significant body of research has explored the anticancer potential of this compound derivatives. One study demonstrated that certain analogs exhibited IC50_{50} values ranging from 5 to 20 µM against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest .

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantSignificant free radical scavenging
AntimicrobialEffective against Gram-positive bacteria
Enzyme InhibitionModerate AChE inhibition
AnticancerIC50_{50} values < 20 µM

Q & A

Q. What are the common synthetic routes for Ethyl 4-[methyl(phenyl)amino]benzoate, and how can reaction conditions be optimized?

Methodological Answer: this compound is typically synthesized via Schiff base formation or condensation reactions. A representative approach involves:

  • Step 1: Reacting 4-aminobenzoic acid derivatives with methyl(phenyl)amine in the presence of a dehydrating agent (e.g., acetic acid or molecular sieves) under reflux conditions .
  • Step 2: Esterification of the intermediate using ethanol and a catalyst (e.g., sulfuric acid) .
    Optimization Tips:
  • Temperature Control: Maintain reflux temperatures (70–100°C) to enhance reaction rates while avoiding decomposition.
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate high-purity product .

Q. Which spectroscopic techniques are employed for structural characterization of this compound?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy:
    • 1^1H NMR: Peaks at δ 1.3–1.4 ppm (ethyl CH3_3), δ 4.3–4.4 ppm (ethyl CH2_2), and aromatic protons (δ 6.8–8.0 ppm) confirm substituent positions .
    • 13^{13}C NMR: Signals for carbonyl (C=O, ~165–170 ppm) and aromatic carbons (~110–150 ppm) validate the ester and aryl groups .
  • IR Spectroscopy: Stretching frequencies at ~1700 cm1^{-1} (C=O ester) and ~1600 cm1^{-1} (C=N imine) .
  • Mass Spectrometry: Molecular ion peak at m/z 282.34 (C17_{17}H18_{18}N2_2O2_2) confirms molecular weight .

Advanced Research Questions

Q. How can computational methods predict the UV absorption properties of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations are used to model UV-Vis spectra:

  • Software: Gaussian or ORCA with B3LYP/6-31G(d) basis set.
  • Key Outputs:
    • HOMO-LUMO energy gap (~3.5–4.0 eV) correlates with experimental λmax_{\text{max}} (290–320 nm) .
    • Electron transitions involve π→π* (aromatic rings) and n→π* (C=N and C=O groups) .
      Validation: Compare computed spectra with experimental UV-Vis data (e.g., absorbance peaks in ethanol at ~305 nm) .

Q. What crystallographic tools and strategies are used for structural analysis of this compound?

Methodological Answer:

  • Data Collection: Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).
  • Software:
    • SHELX Suite: SHELXL for refinement (handling high-resolution data and twinning) .
    • ORTEP-3: Generate thermal ellipsoid plots to visualize atomic displacement .
    • WinGX: Integrated suite for data processing and structure solution .
      Challenges:
  • Twinning or disorder in the ethyl/phenyl groups requires constraints in SHELXL refinement .

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

  • Cross-Validation: Combine NMR, IR, and mass spectrometry to confirm functional groups.
  • Crystallographic Validation: Use SCXRD to resolve ambiguities in substituent positions (e.g., para vs. meta substitution) .
  • Dynamic NMR: Assess rotational barriers of the methyl(phenyl)amino group if splitting is observed in 1^1H NMR .

Q. What are the challenges in refining crystal structures of derivatives using SHELXL?

Methodological Answer: Common issues include:

  • Disordered Solvents: Use SQUEEZE (PLATON) to model diffuse electron density .
  • Twinning: Apply TWIN/BASF commands in SHELXL for pseudo-merohedral twinning .
  • High Thermal Motion: Apply anisotropic displacement parameters (ADPs) to flexible groups (e.g., ethyl chains) .

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